

An In-depth Technical Guide to Azidohomoalanine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Azidohomoalanine

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Introduction

L-Azidohomoalanine (AHA) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. As an analog of the essential amino acid methionine, AHA can be incorporated into proteins during cellular protein synthesis.^{[1][2]} The key feature of AHA is its bioorthogonal azido group, which allows for the selective chemical modification of newly synthesized proteins through "click chemistry." This enables a wide range of applications, from the visualization of protein synthesis to the identification and quantification of nascent proteomes. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of **Azidohomoalanine**.

Structure of Azidohomoalanine

Azidohomoalanine, systematically named (2S)-2-amino-4-azidobutanoic acid, is a structural analog of methionine where the terminal methyl group of the thioether side chain is replaced by an azido group ($-N_3$). This substitution is sterically subtle, allowing AHA to be recognized by the cell's translational machinery and incorporated into proteins in place of methionine.^[1]

The key structural features of L-**Azidohomoalanine** are detailed below:

Property	Value
Chemical Formula	C ₄ H ₈ N ₄ O ₂
Molecular Weight	144.13 g/mol
IUPAC Name	(2S)-2-amino-4-azidobutanoic acid
CAS Number	942518-29-8 (for the hydrochloride salt)
SMILES	N--INVALID-LINK--C(O)=O

The geometry of the azido group is nearly linear, although slight bending can occur. Based on studies of similar small organic azides, the internal N-N bond is typically shorter than the terminal N-N bond. The bond angles within the azide group are close to 180 degrees.

Chemical Properties

The chemical properties of **Azidohomoalanine** are largely dictated by its amino acid backbone and the unique reactivity of its azido side chain.

Property	Description
Solubility	Soluble in water, DMSO, and DMF.
Stability & Storage	AHA is a stable compound. For long-term storage, it is recommended to be kept at -20°C.
pKa	While specific experimentally determined pKa values for Azidohomoalanine are not readily available in the literature, they can be estimated based on the pKa values of the α-carboxyl and α-amino groups of similar amino acids. The α-carboxyl group is expected to have a pKa of approximately 2, and the α-amino group is expected to have a pKa of around 9-10. The azido group is not significantly ionizable under physiological conditions. More precise pKa values can be obtained through computational prediction methods. [3] [4] [5]

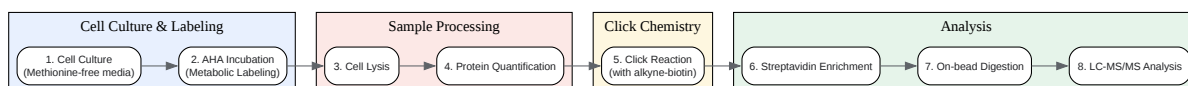
The most significant chemical property of **Azidohomoalanine** is the ability of its azido group to undergo bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are highly specific, efficient, and can be performed in complex biological environments with minimal side reactions.[6]

Experimental Protocols and Workflows

Azidohomoalanine is primarily used for the metabolic labeling of newly synthesized proteins. The general workflow involves introducing AHA to cells, allowing for its incorporation into proteins, and then detecting the AHA-labeled proteins via a click reaction with a reporter molecule.

Metabolic Labeling of Nascent Proteins with AHA

A common experimental workflow for labeling and identifying newly synthesized proteins using AHA is the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method.



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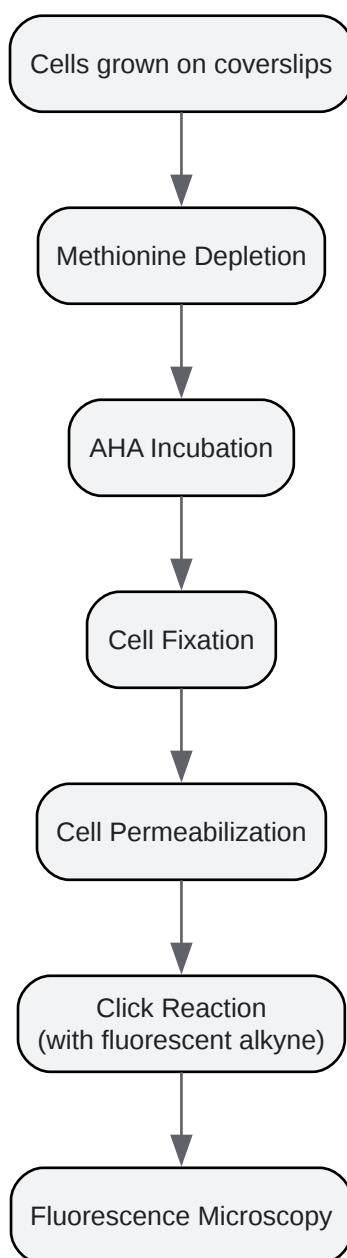
Caption: Workflow for BONCAT using AHA.

- **Cell Culture and Methionine Depletion:** Cells are cultured in a medium lacking methionine for a short period (e.g., 30-60 minutes) to deplete the intracellular pool of methionine. This step enhances the incorporation of AHA.
- **AHA Labeling:** The methionine-free medium is replaced with a medium containing a specific concentration of L-**Azidohomoalanine** (typically in the micromolar range). The cells are incubated for a desired period to allow for the incorporation of AHA into newly synthesized proteins.

- **Cell Lysis:** After labeling, the cells are washed and then lysed using a buffer that is compatible with the subsequent click chemistry reaction.
- **Protein Quantification:** The total protein concentration in the cell lysate is determined to ensure equal loading for subsequent steps.
- **Click Chemistry Reaction:** An alkyne-containing reporter molecule, such as an alkyne-biotin tag, is added to the lysate along with the components for the CuAAC reaction (a copper(I) source, a reducing agent like sodium ascorbate, and a copper-chelating ligand). The reaction is allowed to proceed, leading to the covalent attachment of the biotin tag to the AHA-containing proteins.
- **Enrichment of Labeled Proteins:** The biotinylated proteins are then selectively captured and enriched from the total protein lysate using streptavidin-coated beads.
- **On-bead Digestion:** The enriched proteins, while still bound to the beads, are subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
- **LC-MS/MS Analysis:** The resulting peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Visualizing Protein Synthesis via Microscopy

AHA labeling can also be coupled with fluorescent reporter molecules to visualize protein synthesis within cells.



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Caption: Workflow for imaging protein synthesis.

- Cell Culture and Labeling: Cells are grown on a suitable substrate for microscopy (e.g., glass coverslips) and subjected to methionine depletion and AHA labeling as described previously.
- Fixation and Permeabilization: After labeling, the cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure. Subsequently, the cell membranes are

permeabilized (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to enter the cells.

- **Click Chemistry Reaction:** The fixed and permeabilized cells are incubated with a solution containing a fluorescent alkyne probe and the necessary components for the click reaction.
- **Washing and Mounting:** After the click reaction, the cells are thoroughly washed to remove any unreacted reagents. The coverslips are then mounted onto microscope slides.
- **Fluorescence Microscopy:** The cells are imaged using a fluorescence microscope to visualize the localization and intensity of the newly synthesized proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and properties of **Azidohomoalanine**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₈ N ₄ O ₂	PubChem
Molecular Weight	144.13 g/mol	PubChem
Melting Point (HCl salt)	139 °C	Sigma-Aldrich

Table 2: Estimated pKa Values

Ionizable Group	Estimated pKa
α-carboxyl	~2
α-amino	~9-10

Note: These are estimated values based on typical amino acid pKas. Precise values for AHA would likely be determined through computational modeling.

Conclusion

L-Azidohomoalanine is a powerful and versatile tool for the study of protein synthesis and proteome dynamics. Its ability to be metabolically incorporated into proteins and subsequently undergo highly specific bioorthogonal reactions has revolutionized the field of proteomics. The experimental workflows detailed in this guide provide a foundation for researchers to apply this technology to a wide range of biological questions, from fundamental studies of cellular processes to the development of novel therapeutic strategies. The continued development of new click chemistry reagents and analytical methods will undoubtedly expand the utility of **Azidohomoalanine** in the years to come.

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